N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, methyl, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Aldehyde Intermediate: The starting material, 5-bromo-2-hydroxy-3-methylbenzaldehyde, is synthesized through bromination and subsequent formylation of 3-methylphenol.
Condensation Reaction: The aldehyde intermediate is then reacted with 2-(2-bromo-4-methoxyphenoxy)acetohydrazide under acidic conditions to form the final product. The reaction is typically carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Intermediates: Large-scale production of 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-chloro-4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Br2N2O4 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-10-5-12(18)6-11(17(10)23)8-20-21-16(22)9-25-15-4-3-13(24-2)7-14(15)19/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
InChI Key |
YBBVYNGRNYQVAU-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
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